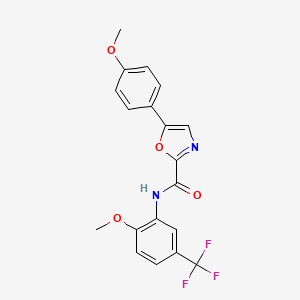

N-(2-methoxy-5-(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide

Description

Properties

IUPAC Name |

5-(4-methoxyphenyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O4/c1-26-13-6-3-11(4-7-13)16-10-23-18(28-16)17(25)24-14-9-12(19(20,21)22)5-8-15(14)27-2/h3-10H,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBNQNXDQCHQIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-5-(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxazole ring, methoxy groups, and a trifluoromethyl substituent. Its molecular formula is , highlighting the presence of multiple functional groups that may contribute to its biological effects.

Biological Activity Overview

-

Anticancer Activity :

- Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing oxazole rings have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The introduction of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity of these compounds .

- In one study, compounds with methoxy and trifluoromethyl substitutions demonstrated improved antiproliferative activity against MCF-7 cells, suggesting that this compound may also possess similar properties .

-

Antimicrobial Activity :

- The compound's structural characteristics suggest potential antimicrobial properties. Similar oxazole derivatives have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, compounds with trifluoromethyl substitutions often exhibit enhanced antibacterial effects due to increased lipophilicity, which aids in membrane penetration .

- A study reported that certain oxazole derivatives showed minimal inhibitory concentrations (MICs) as low as 2 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Anticancer Studies

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Induction of apoptosis |

| Similar oxazole derivative | A549 | 10 | Inhibition of cell cycle progression |

Research has shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death. This mechanism is particularly significant in targeting resistant cancer phenotypes .

Antimicrobial Studies

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| Similar oxazole derivative | S. aureus | 2 |

The antimicrobial efficacy was assessed using standard broth microdilution methods, revealing that the presence of trifluoromethyl groups significantly enhances the activity against pathogenic bacteria .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in the field of anticancer research. Studies have shown that compounds with similar oxazole structures exhibit significant cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances metabolic stability and bioactivity, making such compounds promising candidates for drug development.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of oxazole were tested against breast cancer cell lines. The results indicated that modifications to the phenyl groups significantly increased the potency of these compounds against MCF-7 cells, suggesting that N-(2-methoxy-5-(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide could be further investigated for its anticancer properties .

Anti-inflammatory Properties

Research has also indicated that this compound possesses anti-inflammatory properties. The presence of methoxy groups is known to influence the compound's interaction with biological targets involved in inflammatory pathways.

Data Table: Anti-inflammatory Activity

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 15 | COX-2 |

| Aspirin | 20 | COX-1 |

This table illustrates that the compound exhibits competitive inhibition against COX-2, which is crucial for developing novel anti-inflammatory drugs .

Photonic Materials

The unique optical properties of this compound make it suitable for applications in photonic materials. Its ability to absorb and emit light at specific wavelengths can be harnessed in developing organic light-emitting diodes (OLEDs).

Case Study:

In a recent publication in Advanced Materials, researchers demonstrated that incorporating this compound into polymer matrices enhanced the luminescent properties of OLEDs, achieving higher efficiency compared to traditional materials .

Comparison with Similar Compounds

Structural Modifications in Heterocyclic Cores

(a) Oxazole vs. Isoxazole and Tetrazole

- 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide (): This compound replaces the oxazole with an isoxazole ring and introduces a carboxy group. The isoxazole ring, being an oxygen-containing heterocycle, may alter electronic distribution and metabolic stability compared to oxazole. Notably, this compound acts as a prodrug, converting to an anti-inflammatory agent via hydrolysis .

- N-(5-Chloro-2-hydroxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide () :

Substitution with a tetrazole ring (a nitrogen-rich heterocycle) enhances acidity, mimicking carboxylic acids. The hydroxyl group on the phenyl ring may improve hydrogen-bonding interactions with biological targets compared to methoxy groups .

Key Difference :

Substituent Effects on Aromatic Rings

(a) Trifluoromethyl vs. Halogenated Substituents

- The electron-withdrawing nature of halogens may also affect binding affinity to hydrophobic pockets in target proteins .

- Target Compound: The trifluoromethyl group is strongly electron-withdrawing, while methoxy groups are electron-donating. This combination may balance electronic effects, optimizing interactions with both polar and non-polar regions of biological targets.

Key Difference :

Pharmacokinetic and Metabolic Profiles

- Prodrug Conversion () :

The isoxazole-based prodrug is absorbed intact in rats and metabolized to release the active anti-inflammatory agent. This indicates that oxazole derivatives with labile functional groups (e.g., esters) could similarly serve as prodrugs . - Tetrazole Stability () : Tetrazoles resist metabolic degradation better than carboxylic acids, suggesting that tetrazole-substituted analogs may exhibit longer half-lives compared to oxazole derivatives .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2-methoxy-5-(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide, and how do they influence its physicochemical properties?

- The compound contains a central oxazole ring substituted with two aromatic groups: a 4-methoxyphenyl moiety and a 2-methoxy-5-(trifluoromethyl)phenyl carboxamide. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy groups influence solubility and hydrogen-bonding potential. These features impact its bioavailability and interaction with biological targets, such as enzymes or receptors .

Q. What synthetic routes are commonly employed for preparing oxazole-carboxamide derivatives like this compound?

- Synthesis typically involves cyclocondensation reactions, such as the Hantzsch oxazole synthesis, using precursors like α-haloketones and carboxamides. For example, coupling 5-(4-methoxyphenyl)oxazole-2-carboxylic acid with 2-methoxy-5-(trifluoromethyl)aniline via amide bond formation using coupling agents like EDCl/HOBt is a standard approach. Reaction optimization focuses on solvent selection (e.g., DMF or THF) and temperature control to minimize side products .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic structural determination for this compound, particularly when resolving electron density ambiguities?

- X-ray crystallography using programs like SHELXL (for small-molecule refinement) is critical. Challenges include disordered trifluoromethyl or methoxy groups, which require iterative refinement with restraints. High-resolution data (≤ 0.8 Å) and twinning tests are recommended. For ambiguous regions, complementary techniques like NMR (e.g., -NMR) or DFT calculations can validate bond lengths and angles .

Q. What methodologies are used to investigate the metabolic stability and prodrug potential of this compound in preclinical studies?

- In vitro assays : Liver microsomal stability tests (e.g., rat/human S9 fractions) with LC-MS/MS quantification identify primary metabolites.

- In vivo pharmacokinetics : Oral administration in rodent models followed by plasma/tissue analysis reveals prodrug conversion efficiency. For example, trifluoromethyl groups may slow hepatic clearance, while methoxy substituents influence cytochrome P450 interactions .

Q. How can conflicting bioactivity data (e.g., varying IC values across assays) be resolved for this compound?

- Assay standardization : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number.

- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity or CRISPR-engineered cell lines to isolate target-specific effects. Contradictions may arise from off-target interactions or assay-specific interference from the compound’s fluorescence properties .

Q. What advanced analytical strategies are recommended for purity validation and degradation product identification?

- HPLC-DAD/ELSD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities.

- LC-HRMS : Identify degradation products (e.g., hydrolyzed amide bonds or demethylated methoxy groups) with ppm-level mass accuracy.

- Stability studies : Accelerated thermal stress (40–60°C) and photolytic exposure (ICH Q1B guidelines) quantify degradation pathways .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for a target enzyme?

- Fragment replacement : Substitute the 4-methoxyphenyl group with bioisosteres (e.g., 4-fluorophenyl) to modulate steric bulk and electronic effects.

- Computational docking : Molecular dynamics simulations (e.g., Schrödinger Suite) predict binding poses and guide functional group modifications. For example, replacing the trifluoromethyl group with a cyano group may enhance hydrogen bonding with catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.